molecular formula C20H16N4O B3075173 N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide CAS No. 1027155-76-5

N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide

货号: B3075173
CAS 编号: 1027155-76-5
分子量: 328.4 g/mol
InChI 键: YZAJYGCOUNWNGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H16N4O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide, a compound belonging to the benzimidazole class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C20H18N4O
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 109702-85-4

The compound exhibits its biological effects primarily through interactions with various biological targets, including enzymes and receptors involved in cell proliferation and survival. The benzimidazole moiety is known for its ability to inhibit certain enzymes, leading to apoptosis in cancer cells and disruption of bacterial cell integrity.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including this compound, demonstrate significant antimicrobial properties. A study evaluating related compounds found:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N1Staphylococcus aureus1.27 µM
N8Escherichia coli1.43 µM
N22Klebsiella pneumoniae2.60 µM

These findings suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The Sulforhodamine B (SRB) assay results indicated that:

CompoundCell LineIC50 (µM)
N9HCT116 (Colorectal)5.85
N18HCT116 (Colorectal)4.53
5-FUHCT116 (Colorectal)9.99

The results show that some derivatives are more potent than the standard chemotherapy drug 5-Fluorouracil (5-FU), highlighting their potential as novel anticancer agents .

Case Studies

  • Case Study on Anticancer Efficacy :
    In a study involving various benzimidazole derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxic effects on human colorectal carcinoma cells. The study emphasized the importance of structural modifications in enhancing the anticancer activity of these compounds .
  • Antimicrobial Screening :
    A comprehensive screening of benzimidazole derivatives revealed that certain substitutions on the benzimidazole ring significantly improved antimicrobial efficacy against resistant strains of bacteria. This reinforces the idea that this compound could be optimized for better performance against pathogens .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide?

Basic Research Question
The synthesis typically involves a multi-step procedure starting with the formation of the benzimidazole core. Key steps include:

  • Core Formation : Condensation of 5-amino-1H-benzimidazole with a substituted phenyl group under acidic conditions (e.g., HCl/ethanol) to generate the benzimidazole-phenyl intermediate .
  • Benzamide Coupling : Reaction of the intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) to form the final product .
  • Optimization : Critical parameters include temperature control (60–80°C for condensation, room temperature for coupling), solvent selection (polar aprotic solvents like DMF for solubility), and catalyst use (e.g., Pd/C for cross-coupling steps if applicable) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Basic Research Question
Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, benzamide carbonyl at ~168 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 388.1 calculated for C20_{20}H16_{16}N4_{4}O) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3400 cm1^{-1} (N-H stretch from benzimidazole) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for benzamide derivatives?

Advanced Research Question
SAR studies require systematic structural modifications and bioactivity testing:

  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) on the benzamide or benzimidazole rings to assess effects on target binding .
  • Bioassays : Test derivatives against specific targets (e.g., kinase enzymes, cancer cell lines) using assays like ATPase inhibition or MTT viability .
  • Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., logP, hydrogen-bond donors) to activity trends .
  • Reference Analogs : Compare with structurally similar compounds (e.g., antimicrobial 4-(1H-Benzo[d]imidazol-2-yl)benzamide) to identify critical pharmacophores .

Q. What strategies can address contradictory bioactivity data observed in different studies?

Advanced Research Question
Contradictions may arise from assay conditions, impurity profiles, or target variability. Mitigation strategies include:

  • Standardized Protocols : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and assay parameters (e.g., 48-hour incubation) .
  • Impurity Analysis : Use HPLC-MS to rule out side products (e.g., incomplete coupling intermediates) affecting results .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., quinoline-benzimidazole hybrids) to identify consensus trends .
  • Theoretical Validation : Apply QSAR models to predict bioactivity and reconcile experimental discrepancies .

Q. What are the primary biological targets and mechanisms of action proposed for this compound?

Basic Research Question
Preliminary studies suggest:

  • Kinase Inhibition : Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR) via hydrogen bonding with the benzimidazole NH and benzamide carbonyl .
  • Antiproliferative Activity : Dose-dependent inhibition of cancer cell lines (IC50_{50} values in the µM range) via apoptosis induction, validated by caspase-3 activation assays .
  • Microbial Targets : Structural analogs show moderate activity against Gram-positive bacteria, likely through membrane disruption .

Q. How can computational methods guide the optimization of binding affinity and selectivity?

Advanced Research Question
Computational approaches include:

  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR PDB:1M17) to prioritize derivatives with favorable binding poses (e.g., π-π stacking with Phe723) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to predict selectivity .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce logP from 3.5 to 2.8 for improved solubility) .
  • Fragment-Based Design : Replace the benzamide group with isosteres (e.g., sulfonamide) to enhance target engagement .

Q. What are the challenges in scaling up synthesis from lab-scale to pilot-scale?

Advanced Research Question
Key challenges and solutions:

  • Reaction Exotherms : Implement controlled addition of reagents (e.g., benzoyl chloride) using continuous flow systems to manage heat .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • Yield Optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., solvent volume, stirring rate) impacting mass transfer .

Q. How can researchers validate the proposed mechanism of action experimentally?

Advanced Research Question
Validation strategies include:

  • Biochemical Assays : Direct enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC50_{50} determination .
  • Gene Knockdown : siRNA silencing of suspected targets (e.g., EGFR) to observe loss of compound efficacy in cell viability assays .
  • Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts to confirm ligand binding .
  • In Vivo Models : Test efficacy in xenograft models (e.g., nude mice with implanted tumors) to correlate in vitro and in vivo activity .

属性

IUPAC Name

N-[4-(6-amino-1H-benzimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c21-15-8-11-17-18(12-15)24-19(23-17)13-6-9-16(10-7-13)22-20(25)14-4-2-1-3-5-14/h1-12H,21H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAJYGCOUNWNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Reactant of Route 5
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。